molecular formula C15H11F3O B1327671 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone CAS No. 654673-34-4

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone

Cat. No. B1327671
M. Wt: 264.24 g/mol
InChI Key: UJDMZVRFGBYWKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated organic compounds is a topic of significant interest due to their unique properties and potential applications. In the first paper, a diketone with fluorine substituents is synthesized using a Mukaiyama Michael type reaction, which is a method for forming carbon-carbon bonds. The starting material, pentafluoropropiophenone, undergoes a series of reactions to yield various fluorinated cyclohexane and aromatic derivatives . Similarly, the seventh paper discusses the synthesis of 3-fluoro-4-hydroxycoumarin from o-hydroxy-2,3,3,3-tetrafluoropropiophenone, showcasing another method of introducing fluorine into organic molecules .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is crucial for their properties and applications. In the third paper, the structural, optical, and electrochemical properties of novel fluorophores based on the indenofluorenyl backbone are studied, highlighting the importance of molecular structure in determining the behavior of these compounds . The fourth paper investigates dithieno[3,2-b:2',3'-d]phospholes with perfluorophenyl substituents, where the position of the fluorine atoms significantly affects the energy levels of the frontier orbitals .

Chemical Reactions Analysis

Fluorinated compounds often undergo unique chemical reactions due to the presence of fluorine. The first paper describes the solvolysis of the trifluoromethyl group and the potential for further chemical transformations . The seventh paper provides insight into the cyclisation mechanism of a fluorinated propiophenone to form a coumarin derivative, demonstrating the reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are influenced by the presence and position of fluorine atoms. The second paper explores the relationship between molecular structure and film microstructure, which affects the mobility of charge carriers in semiconducting materials . The fifth paper presents a vibrational spectroscopy study of a fluorophenyl-substituted thiosemicarbazone, where the fluorine substitution impacts the vibrational frequencies and molecular geometry . Lastly, the sixth paper discusses the synthesis of poly(arylene ether)s with bisfluoro monomers, which exhibit high thermal stability and solubility in organic solvents, properties that are desirable for polymer applications .

Scientific Research Applications

Polymer Chemistry and Material Science

  • Copolymers Synthesis : Novel halogen ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, including 3,4-difluoro variants, are synthesized and copolymerized with styrene. These copolymers exhibit useful properties in material science (Savittieri et al., 2022).

  • High-Performance Polymers : The synthesis of fluorinated phthalazinone monomers, including variants similar to 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, leads to polymers with excellent thermal properties and potential applications in engineering plastics and membrane materials (Xiao et al., 2003).

  • Bisphenol Monomers : Synthesis of a bisphenol monomer, similar in structure to 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, demonstrates potential in creating high molecular weight linear poly(arylene ether sulfone)s with applications in fuel cell technology (Li et al., 2006).

Pharmaceutical Research

  • Fluorescent Probes : Derivatives of fluorophenyl compounds, similar to 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, have been applied in fluorescent probes for sensing pH and metal cations, demonstrating their utility in biochemical and pharmaceutical research (Tanaka et al., 2001).

Advanced Material Applications

  • Liquid Crystal Displays : Prop-2-enoates derived from fluorinated phenols, structurally similar to 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, are used in promoting photoalignment of liquid crystals, indicating their importance in the development of LCD technologies (Hegde et al., 2013).

  • Polymer Synthesis for Optical Applications : The synthesis of novel poly(arylene ether)s using bisfluoro monomers, closely related to 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone, highlights their potential as materials for optical waveguides, showcasing high solubility and excellent thermal properties (Salunke et al., 2007).

properties

IUPAC Name

1-(2,4-difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDMZVRFGBYWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60644601
Record name 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Difluoro-3-(4-fluorophenyl)propiophenone

CAS RN

654673-34-4
Record name 1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60644601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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